Inferred DHFR Inhibition Advantage of the 2‑Mercaptoquinazolinone Pharmacophore Over Methotrexate
A review of 2‑substituted‑mercapto‑quinazolin‑4(3H)-one analogs as DHFR inhibitors identified a structural model for this class. Compounds 18, 20, and 21 derived from the model were reported to be 4‑8 times more active than the reference antifolate methotrexate (MTX) [1]. While this is a class‑level observation and does not directly measure 2‑mercapto-3,6‑dimethylquinazolin‑4(3H)-one, the data establishes the inherent DHFR inhibitory potential of the 2‑mercaptoquinazolin‑4(3H)-one core bearing appropriate substitution. The 3,6‑dimethyl substitution pattern corresponds to the structural model’s criteria for π‑system orientation, making the compound a logical starting point for developing analogs with superior potency to MTX.
| Evidence Dimension | DHFR inhibitory activity (fold‑increase over MTX) |
|---|---|
| Target Compound Data | Quantitative data for 2‑mercapto-3,6‑dimethylquinazolin‑4(3H)-one not available |
| Comparator Or Baseline | Methotrexate (MTX, IC50 reference) |
| Quantified Difference | 4‑8 fold improvement for optimized class members (compounds 18, 20, 21) |
| Conditions | In vitro DHFR inhibition assay (class‑level model) |
Why This Matters
For procurement decisions in DHFR‑focused drug discovery, this class‑level evidence positions 2‑mercapto-3,6‑dimethylquinazolin‑4(3H)-one as a viable core scaffold for generating analogs that may outperform the clinical standard methotrexate.
- [1] Al‑Rashood, S.T. et al. 2‑Substituted‑mercapto‑quinazolin‑4(3H)-ones as DHFR Inhibitors. Mini‑Reviews in Medicinal Chemistry, 2021, 21, 298‑314. View Source
